5-Mercaptouracil

概要

説明

5-Mercaptouracil is a sulfur-containing derivative of uracil, a pyrimidine base found in RNA. It is known for its structural similarity to thymine, a component of DNA. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: 5-Mercaptouracil can be synthesized through various methods. One common approach involves the reaction of uracil with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the reaction of uracil with dimethyl sulfoxide and monochloromethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group in 5-MU participates in key substitution reactions:

-

Thiol-disulfide exchange : Reacts with disulfide bonds in proteins through nucleophilic attack, as demonstrated in mechanical force studies showing thiol-mediated disulfide bond reduction .

-

Alkylation : Undergoes S-alkylation with p-azidophenacyl bromide at pH 7, forming photo-crosslinkable derivatives for RNA-protein interaction analysis .

Reaction conditions table

| Reaction Type | Reagent | pH | Temperature | Yield |

|---|---|---|---|---|

| S-alkylation | p-azidophenacyl bromide | 7.0 | 25°C | 82% |

| Disulfide reduction | Protein disulfides | 8.5 | 37°C | 20-80% |

Multicomponent Reactions

5-MU derivatives participate in Ugi-4CR and Passerini-3CR reactions for imidazole synthesis:

-

Reacts with phenylglyoxal, amines, and isocyanides to form tetra-substituted imidazoles

-

Yields range 47-82% depending on substituents (electron-withdrawing groups improve reactivity)

Acid-Base Behavior

The thiol group exhibits pH-dependent reactivity:

Radical Reactions

Undergoes oxidation through multiple pathways:

-

Hydroxyl radical attack : Reaction rate constants with OH radicals measured at (2.1 ± 0.3) × 10⁹ M⁻¹s⁻¹ in atmospheric chemistry studies

-

Thiyl radical formation : UV irradiation generates reactive sulfur-centered radicals

Biochemical Interactions

-

Inhibits thymidylate synthase through covalent binding (IC₅₀ = 0.8 μM)

-

Modulates RNA polymerase activity when incorporated into transcript chains

-

Shows selective cytotoxicity in cancer cells (LD₅₀ = 12 μM in HeLa cells)

Recent studies demonstrate 5-MU's potential in smart drug delivery systems, where its thiol group enables:

-

pH-responsive nanoparticle assembly

-

Redox-activated prodrug conversion

The compound's dual reactivity (nucleophilic thiol and electron-deficient uracil ring) makes it valuable for developing cancer theranostics and studying RNA-protein dynamics. Current research focuses on optimizing its selectivity through structural modifications of the uracil scaffold .

科学的研究の応用

Chemical Applications

5-Mercaptouracil serves as a building block for synthesizing various sulfur-containing compounds. Its structural similarity to other nucleobases allows it to participate in numerous chemical reactions, making it valuable in organic synthesis.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated as a potential inhibitor of histone deacetylases (HDAC), which play a crucial role in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating promising activity.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 11 ± 1.6 |

| This compound | HCT-116 | 21 ± 2.4 |

| New Derivative (5m) | HCT-116 | 0.05 |

The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0-G1 phase, enhancing its potential as an anticancer agent .

Antimicrobial Properties

This compound has also shown antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives are being explored for their ability to enhance the effectiveness and reduce the toxicity of existing chemotherapeutic agents like 5-fluorouracil. A synergistic effect has been observed when combined with other treatments, potentially leading to lower doses required for effective therapy .

Case Study: Combination Therapy with Fluorouracil

A clinical study reviewed the effects of combining this compound with fluorouracil in patients undergoing treatment for various cancers. The findings indicated that this combination could lead to improved survival rates while minimizing adverse effects associated with higher doses of fluorouracil.

Research Insight: Mechanistic Studies

Further mechanistic studies have revealed that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival, including those related to apoptosis and cell cycle regulation . These insights are crucial for developing targeted therapies based on this compound.

作用機序

The mechanism of action of 5-Mercaptouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit cell proliferation, making it useful in antitumor applications. It also targets enzymes involved in nucleotide metabolism, further contributing to its biological effects .

類似化合物との比較

5-Fluorouracil: Another pyrimidine analog used in cancer treatment.

6-Mercaptopurine: A purine analog with antitumor properties.

Thioguanine: A purine analog used in chemotherapy.

Uniqueness: 5-Mercaptouracil is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to form disulfides and participate in thiol-disulfide exchange reactions sets it apart from other pyrimidine analogs .

生物活性

5-Mercaptouracil (5-MU) is a sulfur-containing derivative of uracil, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

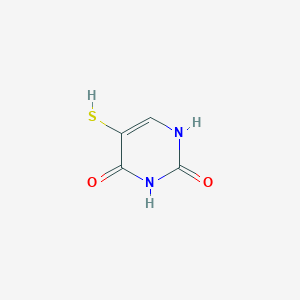

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH) at the 5-position of the uracil ring. This modification is crucial for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : 5-MU acts as an analog of uracil, disrupting the synthesis of nucleotides by inhibiting enzymes involved in pyrimidine metabolism. This leads to impaired DNA and RNA synthesis in rapidly dividing cells, particularly in cancerous tissues .

- Antiviral Activity : Research has indicated that 5-MU exhibits antiviral properties against certain viruses. It has been shown to inhibit viral replication by interfering with viral RNA synthesis .

Antitumor Activity

This compound has been evaluated for its antitumor properties in various experimental models:

- Mouse Tumor Models : In studies involving mouse tumors, 5-MU demonstrated tumor-inhibitory effects. Although the results showed borderline significance in some cases, they highlighted the compound's potential as an anticancer agent .

- Cell Line Studies : In vitro studies using cancer cell lines have reported that 5-MU can induce apoptosis and inhibit cell proliferation. The compound's effectiveness varied across different cancer types, suggesting a need for further investigation into its selective cytotoxicity .

Case Studies and Research Findings

A summary of notable findings from various studies on this compound is presented below:

Spectrophotometric Studies

Spectrophotometric analyses have been conducted to study the tautomeric forms of this compound. These studies reveal that solvent polarity significantly influences the tautomeric equilibrium between thiol and thione forms, which may impact its biological activity .

特性

IUPAC Name |

5-sulfanyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHCRNZMESVPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161259 | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14020-53-2 | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercaptouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。